molecular formula C5H10N2O2 B3276250 (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one CAS No. 637343-93-2

(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one

Cat. No.: B3276250
CAS No.: 637343-93-2
M. Wt: 130.15
InChI Key: CTCJZEIJGYQHQH-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(Aminomethyl)-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmacologically active molecules. The presence of both an amino group and an oxazolidinone ring in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with the appropriate chiral amino alcohol.

    Cyclization: The amino alcohol undergoes cyclization with a suitable carbonyl compound to form the oxazolidinone ring.

    Functionalization: The resulting oxazolidinone is then functionalized to introduce the aminomethyl group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one may involve:

    Large-Scale Cyclization: Utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-5-(Aminomethyl)-3-methyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Production of amino alcohols.

    Substitution: Generation of substituted oxazolidinones.

Scientific Research Applications

®-5-(Aminomethyl)-3-methyloxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a precursor to biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-5-(Aminomethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The oxazolidinone ring and aminomethyl group play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one: The enantiomer of the compound, differing in its chiral configuration.

    ®-5-(Aminomethyl)-3-methyloxazolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the oxazolidinone ring.

Uniqueness

®-5-(Aminomethyl)-3-methyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of both an amino group and an oxazolidinone ring. This combination of features makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Properties

IUPAC Name

(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCJZEIJGYQHQH-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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